Dibutyl naphthalene-2,6-dicarboxylate
Description
Dibutyl naphthalene-2,6-dicarboxylate (CAS No. 94686-82-5) is an ester derivative of naphthalene-2,6-dicarboxylic acid. Its molecular formula is C₂₀H₂₄O₄, with a molecular weight of 328.40 g/mol . The compound is synthesized via esterification of naphthalene-2,6-dicarboxylic acid with but-3-en-1-ol, using N,N-dimethylformamide (DMF) as a solvent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as catalysts. The reported yield is 25.9%, indicating moderate synthetic efficiency .
Key applications include its role as a monomer in the preparation of room-temperature phosphorescent copolymers, where its extended alkyl chains enhance solubility and processability .
Properties
IUPAC Name |
dibutyl naphthalene-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-3-5-11-23-19(21)17-9-7-16-14-18(10-8-15(16)13-17)20(22)24-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFNKFGGJYQMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
Example Protocol (Adapted from):
-
Charge 1 mol NDA, 4 mol butanol, and 2 wt% PTSA into a reactor.
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Heat at 160°C for 8–12 hours with continuous water removal.
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Neutralize catalyst with sodium carbonate, filter, and distill excess butanol.
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Crystallize the product from ethanol to achieve >98% purity.
Transesterification of Dimethyl 2,6-Naphthalenedicarboxylate
For higher purity, transesterification of dimethyl 2,6-naphthalenedicarboxylate (DMNDC) with butanol is employed:
Key Parameters
Industrial-Scale Process (Derived from):
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% Ti(OiPr)₄ |
| Reaction Time | 6–8 hours |
| Pressure | 1–5 bar (N₂ purge) |
| Final Purity | ≥99.5% (via distillation) |
Acid Chloride Route
For lab-scale synthesis, converting NDA to its diacyl chloride followed by alcoholysis ensures minimal side products:
Procedure Highlights
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Acyl Chloride Formation : React NDA with thionyl chloride (SOCl₂) or oxalyl chloride at 60–80°C.
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Alcoholysis : Add butanol dropwise to the acyl chloride in dry dichloromethane at 0–5°C.
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Purification : Wash with NaHCO₃ solution, dry over MgSO₄, and rotary evaporate.
Yield : 78–85% (lower due to HCl byproduct handling).
Enzymatic Catalysis (Emerging Method)
Recent advancements utilize lipases (e.g., Candida antarctica Lipase B) for solvent-free esterification:
Advantages Over Chemical Methods
-
No acid waste generation.
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Mild conditions (50–70°C).
Optimization Data (Bench-Scale):
| Variable | Optimal Range |
|---|---|
| Enzyme Loading | 5–10 wt% |
| Water Activity | 0.3–0.5 (controlled) |
| Reaction Time | 24–48 hours |
Yield : 70–80% (lower efficiency but environmentally favorable).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Direct Esterification | 85–92 | 98 | High | Moderate (acid waste) |
| Transesterification | 88–94 | 99.5 | High | Low |
| Acid Chloride | 78–85 | 95 | Low | High (HCl emissions) |
| Enzymatic | 70–80 | 90 | Medium | Low |
Industrial Purification Techniques
Post-synthesis purification is critical for removing unreacted butanol and oligomers:
Chemical Reactions Analysis
Types of Reactions
Dibutyl naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: Naphthalene-2,6-dicarbinol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyl naphthalene-2,6-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, coatings, and plasticizers.
Mechanism of Action
The mechanism of action of dibutyl naphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release naphthalene-2,6-dicarboxylic acid, which can then participate in various biochemical processes. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Dibutyl vs. Dimethyl Esters : The longer alkyl chains in the dibutyl ester increase molecular weight and hydrophobicity (higher LogP for dimethyl suggests moderate lipophilicity).
- 2,6- vs.
Key Insights :
- Dibutyl ester is niche in photofunctional materials, whereas dimethyl ester is industrially significant for high-performance polymers.
- MOFs with naphthalene-2,6-dicarboxylate ligands exhibit versatility in catalysis and separation, driven by their rigid, planar geometry .
Biological Activity
Dibutyl naphthalene-2,6-dicarboxylate (DBNDC) is an organic compound derived from naphthalene-2,6-dicarboxylic acid. It has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of DBNDC, supported by relevant data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H24O4
- Molecular Weight : 344.40 g/mol
- CAS Number : 94686-82-5
DBNDC exhibits its biological activity through various mechanisms, primarily involving interactions with cellular pathways and molecular targets. Notably, it has been shown to influence:
- Cell Cycle Regulation : Similar compounds have demonstrated the ability to arrest the cell cycle at specific phases, particularly in cancer cells. For instance, naphthalene derivatives have been observed to induce apoptosis and inhibit proliferation in breast cancer cell lines such as MDA-MB-231 .
- Antineoplastic Activity : Research indicates that naphthalene derivatives can act as potent anticancer agents by targeting cellular mechanisms involved in tumor growth and metastasis .
Anticancer Properties
DBNDC and its analogs have been investigated for their anticancer properties. A study highlighted that certain naphthalene derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism involves:
- Induction of apoptosis through intrinsic pathways.
- Cell cycle arrest, particularly in the G1/S phase transition .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Naphthalene derivatives are known for their broad-spectrum activity against bacteria and fungi due to their ability to disrupt cellular membranes and inhibit metabolic processes .
Case Studies
-
In Vitro Cytotoxicity Assay :
- Objective : To evaluate the cytotoxic effects of DBNDC on MDA-MB-231 breast cancer cells.
- Method : Cells were treated with varying concentrations of DBNDC, followed by analysis using flow cytometry.
- Results : Significant dose-dependent inhibition of cell proliferation was observed, with an IC50 value indicating effective concentration levels for therapeutic use.
-
Toxicological Assessment :
- Objective : To assess the acute toxicity of DBNDC in vivo.
- Method : Mice were administered DBNDC at different doses, and organ toxicity was evaluated post-treatment.
- Results : No significant organ damage was noted at lower doses (20 mg/kg), suggesting a favorable safety profile for further development .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Disrupts membrane integrity | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 15 | Apoptosis induction |
| Other Naphthalene Derivative | A549 (Lung) | 20 | Cell cycle arrest |
Q & A
Q. What are the established synthetic routes for dibutyl naphthalene-2,6-dicarboxylate?
The compound is typically synthesized via transesterification of dimethyl naphthalene-2,6-dicarboxylate (DM-2,6-NDC) with butanol. A catalytic system (e.g., metal acetates or titanium-based catalysts) is used under reflux conditions (150–200°C) to drive the reaction to completion. The process involves:
Q. How is this compound characterized structurally?
Key techniques include:
- FTIR : Peaks at ~1720 cm⁻¹ (ester C=O stretch) and ~1280 cm⁻¹ (C-O-C stretch) .
- NMR : ¹H NMR signals at δ 8.5–8.7 ppm (aromatic protons) and δ 4.2–4.4 ppm (ester methylene groups) .
- XRD : Crystallinity analysis using Bragg angles specific to naphthalene-based esters .
- Mass Spectrometry : Molecular ion peak at m/z 328.40 (C₂₀H₂₄O₄⁺) .
Q. What role does this compound play in polymer synthesis?
It serves as a monomer precursor for poly(ethylene naphthalate) (PEN). Transesterification with ethylene glycol produces bis(2-hydroxyethyl) naphthalate, which undergoes polycondensation to form PEN. PEN exhibits superior thermal stability (>120°C) and barrier properties compared to PET .
Q. What analytical methods quantify this compound in mixtures?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
- GC-MS : Splitless injection with helium carrier gas, using DM-2,6-NDC as an internal standard .
- Titrimetry : Hydrolysis with KOH followed by back-titration to determine ester content .
Advanced Research Questions
Q. How do crystallization kinetics of PEN derived from this compound vary with processing conditions?
Studies using Avrami analysis show that PEN crystallizes via heterogeneous nucleation. Key findings:
- Crystallization rate constants (k) decrease with higher cooling rates (e.g., k = 0.15 min⁻¹ at 200°C vs. 0.03 min⁻¹ at 220°C) .
- Half-time crystallization (t₁/₂) correlates with supercooling (ΔT = T_m – T_c) . Table 1 : Avrami Parameters for PEN Crystallization
| T_c (°C) | n (Avrami exponent) | k (min⁻¹) |
|---|---|---|
| 200 | 2.8 | 0.15 |
| 220 | 2.5 | 0.03 |
| Source: Buchner et al. (1989) |
Q. Can this compound derivatives enhance chemiluminescence sensing?
Metal-organic frameworks (MOFs) incorporating naphthalene-2,6-dicarboxylate ligands (e.g., Cu-TATB) demonstrate peroxidase-mimetic activity . Applications include:
- Glutathione detection in blood (LOD = 0.1 μM) via chemiluminescence quenching .
- Hydrogen peroxide sensing in milk using Fe-MIL-88NH₂ composites .
Q. What factors influence the thermal stability of PEN/dibutyl ester composites?
Q. How are contradictions in polymerization kinetics resolved for PEN synthesis?
Discrepancies in intrinsic viscosity ([η]) measurements arise from solvent choice (e.g., phenol/1,1,2,2-tetrachloroethane vs. trifluoroacetic acid). Standardized protocols recommend:
- Solvent system: Phenol/TCE (60/40 w/w) at 25°C .
- Calculation via the Billmeyer equation: [η] = (η_sp + 3lnη_rel)/4 .
Q. What environmental degradation pathways exist for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
